molecular formula C10H15NO B13152280 (Tetramethylpyridin-3-yl)methanol

(Tetramethylpyridin-3-yl)methanol

Cat. No.: B13152280
M. Wt: 165.23 g/mol
InChI Key: XCXUSBWDPQDVSM-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine derivatives are fundamental scaffolds in modern chemical research, with their applications spanning from medicinal chemistry to materials science. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, imparts unique electronic properties and serves as a key pharmacophore in a multitude of biologically active compounds. nih.govwikipedia.orgwikipedia.org The nitrogen atom's presence influences the ring's reactivity, making it susceptible to both electrophilic and nucleophilic substitution, although the latter is generally favored. acs.org This reactivity, coupled with the ability to fine-tune steric and electronic properties through substitution, has led to the development of a vast library of pyridine-containing molecules with diverse functions. wikipedia.org Pyridine derivatives are found in various pharmaceuticals, agrochemicals, and functional materials, highlighting their indispensable role in chemical innovation. acs.orgwikipedia.org

Strategic Position of Hydroxymethylpyridines as Synthetic Intermediates

Among the various substituted pyridines, hydroxymethylpyridines stand out as crucial synthetic intermediates. The primary alcohol functionality of the hydroxymethyl group provides a versatile platform for further chemical modifications. This group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. These transformations open up pathways to a wide range of more complex pyridine derivatives. The strategic placement of the hydroxymethyl group on the pyridine ring allows for the controlled construction of intricate molecular frameworks, making these compounds valuable precursors in multi-step syntheses.

Unique Structural Features and Research Relevance of (Tetramethylpyridin-3-yl)methanol

This compound is a fascinating molecule that combines the characteristic features of a hydroxymethylpyridine with the steric bulk of four methyl groups on the pyridine ring. The presence of these methyl groups at the 2, 4, 5, and 6 positions creates a sterically hindered environment around the pyridine core. This steric congestion can significantly influence the reactivity of both the pyridine nitrogen and the hydroxymethyl group, potentially leading to unique selectivity in chemical reactions.

The synthesis of such a polysubstituted pyridine derivative presents a considerable challenge, often requiring multi-step strategies. One plausible, though not explicitly documented in readily available literature, synthetic approach could involve the initial construction of the 2,4,5,6-tetramethylpyridine ring. Classic named reactions for pyridine synthesis, such as the Hantzsch, Chichibabin, or Kröhnke syntheses, offer general routes to substituted pyridines, but their direct application for this specific substitution pattern is not straightforward. nih.govwikipedia.org A potential pathway could involve the synthesis of 2,4,5,6-tetramethylpyridine-3-carbaldehyde as a key intermediate. This aldehyde could then be reduced to the target alcohol, this compound, using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.net The formylation of a tetramethylpyridine precursor at the 3-position would likely require specific methodologies like the Vilsmeier-Haack reaction, which is known for the formylation of electron-rich aromatic rings. chemtube3d.comdrugfuture.comnih.gov

The research relevance of this compound likely lies in its potential use as a building block for novel ligands in coordination chemistry or as a precursor for pharmacologically active molecules where steric hindrance can modulate biological activity and selectivity. The bulky nature of the tetramethyl-substituted pyridine ring could lead to the formation of unique metal complexes with specific catalytic properties or serve as a scaffold for designing highly selective receptor ligands.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2,4,5,6-tetramethylpyridin-3-yl)methanol

InChI

InChI=1S/C10H15NO/c1-6-7(2)10(5-12)9(4)11-8(6)3/h12H,5H2,1-4H3

InChI Key

XCXUSBWDPQDVSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)C)CO)C

Origin of Product

United States

Advanced Synthetic Methodologies for Tetramethylpyridin 3 Yl Methanol

De Novo Synthesis Approaches to the Tetramethylpyridine Core

The construction of the heavily substituted pyridine (B92270) ring is the initial challenge. De novo synthesis, building the ring from acyclic precursors, is often the most effective strategy for producing specifically substituted pyridines. nih.govrsc.org

Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are foundational but can be limited by the need for multiple electron-withdrawing groups. nih.gov More contemporary approaches often involve multicomponent reactions (MCRs) or cycloadditions.

One powerful strategy is the use of [4+2] cycloaddition reactions, where the nitrogen atom can be incorporated into either the diene or dienophile component, allowing for flexible substitution patterns. nih.gov For instance, a three-component synthesis has been developed that utilizes a redox-neutral catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions to form polysubstituted pyridines. nih.gov

Another versatile approach involves the one-pot multicomponent reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol. thieme-connect.com This method is noted for its use of inexpensive starting materials, mild conditions, and good to excellent yields. The proposed mechanism involves a Knoevenagel condensation followed by a Michael-type addition and subsequent cyclization and oxidation to furnish the pyridine ring. thieme-connect.com

Table 1: Comparison of De Novo Pyridine Synthesis Methods

Method Key Features Starting Materials Conditions
Catalytic aza-Wittig/Diels-Alder Three-component, redox-neutral α,β-unsaturated acids, aldehydes, enamines Toluene, reflux

| Multicomponent Reaction (MCR) | One-pot, uses inexpensive reagents | 1,3-dicarbonyls, aldehydes, malononitrile, alcohol | Base (e.g., NaOH), mild temperatures |

Direct methylation of a pre-formed pyridine ring offers an alternative route. However, controlling the position of methylation (regioselectivity) on the pyridine ring is a significant challenge. Recent advances have provided new catalytic methods to address this.

A rhodium-catalyzed method allows for the direct methylation of C-3 and C-5 positions of pyridines using methanol (B129727) and formaldehyde (B43269) as the methylating agents. rsc.org This reaction proceeds through a temporary dearomatization of the pyridine ring, which reverses its normal electronic reactivity, making the typically electrophilic C-3/C-5 positions nucleophilic. rsc.orgresearchgate.net

For C-4 alkylation, a strategy employing a maleate-derived blocking group has been developed. This approach enables Minisci-type decarboxylative alkylation to occur with high selectivity at the C-4 position. nih.gov For C-2 methylation, a transition-metal-free approach using 1,1-diborylalkanes activated by sec-butyllithium (B1581126) has shown high regioselectivity. acs.org In contrast, using methyllithium (B1224462) as the activator in the same system directs the alkylation to the C-4 position. acs.org

Installation and Selective Transformation of the 3-Hydroxymethyl Group

Once the tetramethylpyridine core is synthesized, the next critical step is the introduction of the hydroxymethyl group at the C-3 position. This is typically achieved by first installing a precursor group, such as a formyl (–CHO) or carboxyl (–COOH) group, which is then reduced.

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic rings. nih.govresearchgate.net For pyridines, which are electron-deficient, this reaction can be challenging. However, it has been successfully applied to certain substituted pyridines, such as 3-amino-4-methyl pyridines, to synthesize 3-formyl-6-azaindoles. chemrxiv.org The success of this reaction often depends on the activating nature of existing substituents on the ring.

An alternative route to a C-3 aldehyde is through the controlled hydrogenation of the corresponding nitrile (a cyanopyridine). google.comwikipedia.org For example, 3-cyanopyridine (B1664610) can be reduced to pyridine-3-carbaldehyde. A patented process describes this controlled hydrogenation using an approximately equal molar amount of hydrogen gas in the presence of a palladium or platinum dioxide catalyst in an acidic medium. google.com

Table 2: Methods for Introducing C-3 Aldehyde or Carboxylic Acid Precursors

Precursor Method Reagents Key Features
Formyl (-CHO) Vilsmeier-Haack Reaction POCl₃, DMF Effective for activated rings. nih.govchemrxiv.org
Formyl (-CHO) Controlled Nitrile Reduction 3-Cyanopyridine, H₂, Pd or PtO₂ catalyst Requires precise control of hydrogen stoichiometry. google.com

| Carboxylic Acid (-COOH) | Oxidation of Methyl Group | 3-Methylpyridine, Oxidant (e.g., KMnO₄) | A standard method for converting alkyl side chains. |

With the formyl or carboxyl group in place at the C-3 position, the final step is its reduction to the hydroxymethyl group.

The reduction of an aldehyde to a primary alcohol is a standard transformation in organic synthesis. Common and effective reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents readily convert pyridine-3-carbaldehyde to 3-pyridinemethanol.

Reducing a carboxylic acid directly to an alcohol requires a stronger reducing agent, typically lithium aluminum hydride. A more recent, milder method for the controlled reduction of carboxylic acids first to aldehydes involves activation with a triflylpyridinium reagent followed by reduction with pinacolborane. researchgate.net The resulting aldehyde can then be further reduced to the alcohol. Another approach involves the catalytic hydrogenation of a pyridine ester, such as methyl nicotinate, using a ruthenium complex under a hydrogen atmosphere to yield 3-pyridinemethanol. chemicalbook.com

Table 3: Reduction of C-3 Precursors to (Tetramethylpyridin-3-yl)methanol

Precursor Reducing Agent/Method Conditions Product
Pyridine-3-carbaldehyde Sodium Borohydride (NaBH₄) Protic solvent (e.g., ethanol) 3-Pyridinemethanol
Pyridine-3-carboxylic acid ester Catalytic Hydrogenation (Ru complex) H₂, THF, 100°C 3-Pyridinemethanol chemicalbook.com

| Pyridine-3-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | 3-Pyridinemethanol |

Stereoselective Synthetic Routes

The target molecule, this compound, is achiral. Therefore, stereoselective synthetic routes are not necessary for its preparation unless a chiral center is introduced through the use of chiral precursors or reagents, or if one of the substituents on the pyridine ring is itself chiral. For the synthesis of the specified achiral target, considerations of stereoselectivity are not applicable.

Catalyst Design and Application in the Synthesis of this compound

The synthesis of functionalized pyridines, and by extension, this compound, can be significantly enhanced through strategic catalyst design. Modern catalysis offers pathways to improve yield, selectivity, and reaction conditions. Based on the synthesis of related pyridine compounds, several catalytic strategies could be envisioned for the target molecule.

A primary route to a pyridyl methanol is the reduction of a corresponding pyridine carboxylic acid or its ester. Alternatively, functionalization of the pre-formed tetramethylpyridine ring at the 3-position with a hydroxymethyl group would be a key step. Transition-metal and rare earth metal catalysts are instrumental in C-H functionalization, which could be a direct route to introduce the required hydroxymethyl group or a precursor. beilstein-journals.orgnih.gov For instance, palladium-catalyzed reactions are known to be effective for the ortho-heteroarylation of pyridine N-oxides, which could be adapted for functionalization. beilstein-journals.org

Another approach involves the construction of the substituted pyridine ring itself. Multicomponent reactions, often catalyzed by a variety of agents including acids, bases, and metal-based catalysts, are a powerful tool for synthesizing highly substituted pyridines. acs.org For the synthesis of this compound, a potential multicomponent reaction could involve the condensation of smaller, readily available precursors, with the catalyst directing the regioselectivity to achieve the desired substitution pattern.

Magnetically recoverable nanocatalysts represent a significant advancement, simplifying catalyst separation and recycling. rsc.org For pyridine synthesis, catalysts such as nano-Fe3O4@eggshell coated with a sulfonic acid group have been reported. rsc.org Such a design could be adapted for the cyclization or functionalization steps leading to this compound, offering both catalytic efficiency and improved sustainability.

The table below outlines potential catalyst types and their hypothetical application in the synthesis of this compound, based on proven performance in the synthesis of other pyridine derivatives.

Catalyst TypePotential Application in SynthesisKey Advantages
Transition-Metal Catalysts (e.g., Pd, Ir) C-H functionalization of a tetramethylpyridine precursor to introduce a formyl or hydroxymethyl group. beilstein-journals.orgnih.govnih.govHigh activity and selectivity for specific C-H bond activation.
Rare Earth Metal Catalysts (e.g., Sc, Gd) Ortho-C(sp²)–H functionalization of pyridines with various organic groups. beilstein-journals.orgUnique reactivity profiles, sometimes offering different selectivity compared to transition metals.
Zeolites (e.g., HZSM-5) Catalyzing the formation of the pyridine ring from smaller building blocks, potentially from bio-based feedstocks. rsc.orgShape selectivity, tunable acidity, and robustness under various reaction conditions.
Magnetically Recoverable Nanocatalysts Facilitating key bond-forming reactions (e.g., cyclizations, cross-couplings) with easy post-reaction separation. rsc.orgEnhanced reusability, reduction of catalyst waste, and simplified product purification.
Organocatalysts (e.g., Dithiophosphoric acid) Photochemical functionalization of the pyridine ring via radical pathways. acs.orgMetal-free approach, often leading to unique regioselectivity under mild conditions.

Green Chemistry Principles and Sustainable Synthetic Pathways

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing environmentally benign and economically viable processes. Several strategies from the broader field of pyridine synthesis can be highlighted as potentially applicable. rasayanjournal.co.inresearchgate.netnih.gov

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of pyridine derivatives, often leading to higher yields in significantly shorter reaction times compared to conventional heating. nih.gov For a multi-step synthesis of this compound, employing microwave irradiation could drastically improve the efficiency of one or more steps. nih.gov

Multicomponent Reactions (MCRs): MCRs are inherently green as they combine three or more reactants in a single pot to form a complex product, reducing the number of synthetic steps, solvent waste, and purification operations. acs.orgrasayanjournal.co.in Designing an MCR for this compound would be a prime example of a green synthetic route.

Use of Greener Solvents and Solvent-Free Conditions: Traditional organic solvents often pose environmental and health risks. The use of "green solvents" like ionic liquids or even water, where feasible, can significantly improve the environmental profile of a synthesis. rasayanjournal.co.inbiosynce.com Furthermore, solvent-free reactions, sometimes facilitated by techniques like ball milling, represent an ideal scenario in green chemistry. rasayanjournal.co.in

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of a substance is preferable to stoichiometric reagents, which are consumed in the reaction and generate more waste. The catalyst types discussed in the previous section (e.g., transition metals, zeolites, organocatalysts) all align with this principle. beilstein-journals.orgnih.govrsc.orgnih.govrsc.orgacs.orgrasayanjournal.co.in

Renewable Feedstocks: A truly sustainable pathway would involve the use of renewable starting materials. For pyridine synthesis, the use of glycerol (B35011), a byproduct of biodiesel production, has been demonstrated with zeolite catalysts. rsc.org While a direct route from glycerol to the highly substituted this compound is not established, this points towards future possibilities in utilizing bio-based feedstocks for complex chemical synthesis.

The following table summarizes green chemistry approaches and their potential benefits for the synthesis of this compound.

Green Chemistry ApproachPotential Benefit in Synthesis
Microwave-Assisted Synthesis Reduced reaction times, potentially higher yields, and energy efficiency. nih.gov
Multicomponent Reactions (MCRs) Increased atom economy, reduced waste, and fewer operational steps. acs.orgrasayanjournal.co.in
Green Solvents / Solvent-Free Reactions Minimized environmental impact and health hazards associated with volatile organic compounds. rasayanjournal.co.inbiosynce.com
Heterogeneous/Recyclable Catalysts Simplified product purification, reduced catalyst waste, and lower process costs. acs.orgrsc.orgrsc.org
Use of Renewable Feedstocks Reduced reliance on fossil fuels and improved overall sustainability of the chemical process. rsc.org
Metal-Free Catalysis Avoidance of toxic and expensive heavy metals, leading to cleaner products and processes. acs.orgnih.gov

Chemical Reactivity and Mechanistic Studies of Tetramethylpyridin 3 Yl Methanol

Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl substituent at the 3-position of the tetramethylpyridine ring is a primary alcohol and, as such, undergoes a range of characteristic reactions, including oxidation, reduction, esterification, and etherification.

Controlled Oxidation and Reduction Pathways

The oxidation of the primary alcohol group in (Tetramethylpyridin-3-yl)methanol can lead to the formation of either the corresponding aldehyde, (tetramethylpyridin-3-yl)methanal, or the carboxylic acid, 2,4,5,6-tetramethylnicotinic acid, depending on the choice of oxidizing agent and reaction conditions. For instance, the use of mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would be expected to selectively yield the aldehyde. In contrast, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely lead to the formation of the carboxylic acid. The photoelectrocatalytic oxidation of a related compound, 3-pyridinemethanol, using a TiO₂ photoanode has been shown to produce both the corresponding aldehyde and carboxylic acid (vitamin B3), with product selectivity being influenced by factors such as applied potential and pH. researchgate.net

Conversely, while the hydroxymethyl group is already in a reduced state, further reduction is not a typical transformation. However, the corresponding aldehyde or carboxylic acid can be reduced to regenerate this compound. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For example, the reduction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with NaBH₄ in methanol (B129727) yields the corresponding alcohol. mdpi.com

Table 1: Hypothetical Oxidation and Reduction Reactions of this compound Derivatives

Starting MaterialReagent(s)ProductReaction Type
This compoundPyridinium Chlorochromate (PCC)(Tetramethylpyridin-3-yl)methanalOxidation
This compoundPotassium Permanganate (KMnO₄)2,4,5,6-Tetramethylnicotinic AcidOxidation
(Tetramethylpyridin-3-yl)methanalSodium Borohydride (NaBH₄)This compoundReduction
2,4,5,6-Tetramethylnicotinic AcidLithium Aluminum Hydride (LiAlH₄)This compoundReduction

Selective Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides, typically in the presence of an acid catalyst or a coupling agent. The steric hindrance imposed by the four methyl groups on the pyridine (B92270) ring might necessitate the use of more reactive acylating agents or specific catalysts to achieve high yields. For instance, the esterification of sterically hindered alcohols can be effectively carried out using benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net

Etherification of this compound can be achieved through Williamson ether synthesis, where the corresponding alkoxide, generated by treating the alcohol with a strong base like sodium hydride (NaH), reacts with an alkyl halide. The reactivity of the alkyl halide would follow the general trend of I > Br > Cl.

Table 2: Illustrative Esterification and Etherification Reactions

Reactant 1Reactant 2Catalyst/ReagentProduct
This compoundAcetic AnhydridePyridine(Tetramethylpyridin-3-yl)methyl acetate
This compoundBenzoyl ChlorideTriethylamine(Tetramethylpyridin-3-yl)methyl benzoate
This compoundSodium Hydride, then Methyl Iodide-3-(Methoxymethyl)-2,4,5,6-tetramethylpyridine

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the benzylic carbon. For example, reaction with thionyl chloride (SOCl₂) or a phosphorus halide like PBr₃ would yield the corresponding 3-(chloromethyl)- or 3-(bromomethyl)-2,4,5,6-tetramethylpyridine. These benzylic halides can then react with a variety of nucleophiles.

These reactions typically proceed through an Sₙ2 mechanism, where the nucleophile attacks the carbon atom bonded to the leaving group. youtube.com However, under certain conditions, an Sₙ1 mechanism involving the formation of a benzylic carbocation intermediate may also occur. youtube.com The stability of this carbocation would be influenced by the electron-donating nature of the tetramethyl-substituted pyridine ring.

Transformations Involving the Tetramethylpyridine Core

The tetramethylpyridine ring itself is a reactive species, susceptible to both electrophilic and nucleophilic attack, although the substitution pattern is heavily influenced by the directing effects of the nitrogen atom and the four methyl groups.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally considered electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. youtube.com The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3- and 5-positions. However, the presence of four electron-donating methyl groups in this compound significantly increases the electron density of the ring, making it more susceptible to electrophilic substitution.

Despite the activating effect of the methyl groups, the reaction conditions for electrophilic aromatic substitution on pyridines can be harsh. rsc.org For instance, nitration of pyridine derivatives often requires strong acidic conditions. stackexchange.com In the case of this compound, the only available position for substitution is the C-5 position. Therefore, reactions such as nitration or halogenation would be expected to yield the 5-substituted product. It is important to note that under strongly acidic conditions, the pyridine nitrogen will be protonated, which further deactivates the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) on the pyridine ring typically occurs at the 2-, 4-, and 6-positions, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. quimicaorganica.org In this compound, all these positions are blocked by methyl groups, making direct SₙAr reactions on the ring highly unlikely under normal conditions.

For nucleophilic aromatic substitution to occur on a pyridine ring, a good leaving group, such as a halide, must be present at an activated position (ortho or para to the nitrogen). Given the structure of this compound, such reactions would require prior functionalization of the ring to introduce a suitable leaving group. However, the presence of the electron-donating methyl groups would disfavor the stabilization of the negatively charged intermediate required for an SₙAr mechanism.

Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Ring

The pyridine ring of this compound, if appropriately functionalized with a leaving group such as a halogen at one of the ring positions, is expected to participate in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The significant steric hindrance imposed by the four methyl groups on the pyridine ring would likely necessitate carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Prominent among these transformations are the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. For a halogenated derivative of this compound, a Suzuki-Miyaura coupling could be employed to introduce new aryl or vinyl substituents. Studies on similarly hindered systems, such as 3,5-dibromo-2,4,6-trimethylpyridine (B189553), have demonstrated the feasibility of such couplings. nih.gov The reaction conditions often require specific palladium catalysts and ligands to overcome the steric hindrance. nih.govdiva-portal.org

A study on the Suzuki-Miyaura coupling of 3,5-dibromo-2,4,6-trimethylpyridine with various arylboronic acids provides insight into the conditions that might be applicable. nih.gov

Table 1: Suzuki-Miyaura Coupling of 3,5-dibromo-2,4,6-trimethylpyridine with Arylboronic Acids nih.gov
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1002485
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1002492
32-Methylphenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene1101878
42,6-Dimethylphenylboronic acidPd₂(dba)₃/XPhos (2/4)K₃PO₄Dioxane1203665

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by nickel or palladium. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction is known for its high functional group tolerance and can be particularly effective for constructing C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. orgsyn.orgnih.gov For a halogenated this compound, this would be a viable method for introducing alkyl or aryl groups. The reactivity of organozinc reagents is often higher than that of organoboranes, which can be advantageous in cases of steric hindrance. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org A halogenated derivative of this compound could undergo Buchwald-Hartwig amination to introduce a variety of primary and secondary amines onto the pyridine ring. nih.govresearchgate.net The choice of a suitable phosphine (B1218219) ligand is crucial for the success of this reaction, especially with sterically demanding substrates. wikipedia.org

Investigations into Reaction Mechanisms and Kinetics

While no specific mechanistic or kinetic studies on this compound have been reported, the general mechanisms of the aforementioned cross-coupling reactions are well-established.

The Suzuki-Miyaura coupling typically proceeds through a catalytic cycle involving:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the functionalized pyridine. diva-portal.org

Transmetalation: The organic group is transferred from the boron atom to the palladium center. diva-portal.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. diva-portal.org

For a sterically hindered substrate like this compound, the oxidative addition step is often rate-limiting. The bulky methyl groups would electronically enrich the pyridine ring, which could facilitate oxidative addition, but they would also sterically hinder the approach of the palladium catalyst.

The Buchwald-Hartwig amination follows a similar catalytic cycle, with the key steps being oxidative addition of the palladium catalyst to the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.orgyoutube.com

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, the four electron-donating methyl groups on this compound would counteract this effect to some extent, potentially allowing for electrophilic substitution reactions under forcing conditions. The substitution would be expected to occur at the less hindered positions, although the directing effects of the numerous substituents would lead to a complex mixture of products.

Derivatization Strategies for Functional Group Interconversion

The hydroxymethyl group of this compound is a versatile handle for a variety of functional group interconversions. ub.edusinica.edu.twsolubilityofthings.comimperial.ac.uk These transformations allow for the synthesis of a range of derivatives with different chemical properties and functionalities.

Common derivatization strategies include:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (KMnO₄). imperial.ac.uk

Esterification: Reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate conditions yields the corresponding ester. sinica.edu.tw

Conversion to Halide: The alcohol can be converted to an alkyl halide (e.g., chloride or bromide) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). ub.edusinica.edu.tw This halide can then serve as a substrate for nucleophilic substitution reactions.

Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base converts the alcohol into a sulfonate ester. ub.eduvanderbilt.edu These are excellent leaving groups for nucleophilic substitution and elimination reactions.

Table 2: Potential Derivatization Reactions of the Hydroxymethyl Group
Reaction TypeReagent(s)Product Functional Group
Oxidation (to aldehyde)PCC, CH₂Cl₂Aldehyde
Oxidation (to carboxylic acid)KMnO₄, NaOH, H₂OCarboxylic acid
EsterificationR'COCl, PyridineEster
Halogenation (to chloride)SOCl₂, PyridineAlkyl chloride
Halogenation (to bromide)PBr₃Alkyl bromide
Sulfonylation (to tosylate)TsCl, PyridineTosylate

These derivatization strategies significantly expand the synthetic utility of this compound, enabling its incorporation into more complex molecular architectures.

Computational and Theoretical Chemistry Studies of Tetramethylpyridin 3 Yl Methanol

Electronic Structure and Molecular Orbital Analysis of the Pyridine (B92270) Core and Substituents

No published studies were found that specifically detail the electronic structure, molecular orbital analysis (including HOMO-LUMO energy gaps), or electron density distributions for (Tetramethylpyridin-3-yl)methanol. Such analyses would typically involve quantum chemical calculations to understand how the tetramethyl and hydroxymethyl substituents modulate the electronic properties of the pyridine ring, but this research has not been made publicly available.

Conformational Analysis and Rotational Barriers of the Hydroxymethyl Group

There is no available research on the conformational landscape of this compound. A computational study in this area would identify stable conformers, determine their relative energies, and calculate the rotational energy barriers of the hydroxymethyl group. This information is crucial for understanding the molecule's three-dimensional structure and flexibility, yet it remains uninvestigated in the scientific literature.

Prediction of Spectroscopic Parameters through Quantum Chemical Methods

Specific quantum chemical predictions for the spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra) of this compound are not documented. While these methods are standard in computational chemistry for correlating molecular structure with spectroscopic data, they have not been applied to this compound in any published work.

Computational Studies on Reactivity, Regioselectivity, and Transition States

No computational investigations into the reactivity of this compound could be located. Research in this area would typically use methods like Density Functional Theory (DFT) to map potential energy surfaces, identify transition states for various reactions, and predict regioselectivity. However, no such studies detailing reaction mechanisms or activation energies involving this specific molecule are available.

Solvation Effects and Intermolecular Interactions in Condensed Phases

Information regarding computational studies on how solvents affect the structure and properties of this compound is not available. Furthermore, there are no published analyses of its intermolecular interactions, such as hydrogen bonding capabilities, in condensed phases. These studies, often employing implicit or explicit solvent models, are essential for understanding the compound's behavior in solution but have not been conducted or reported.

Advanced Characterization and Structural Elucidation of Tetramethylpyridin 3 Yl Methanol and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For comparison, the related compound (6-Methylpyridin-3-yl)methanol (C₇H₉NO) has a calculated monoisotopic mass of 123.068413911 Da. nih.gov Experimental techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used to achieve the high resolution required for such determinations. rsc.org

Table 1: Theoretical Mass Data for (Tetramethylpyridin-3-yl)methanol and a Related Compound

Compound NameMolecular FormulaTheoretical Monoisotopic Mass (Da)
This compoundC₁₀H₁₅NO165.115364
(6-Methylpyridin-3-yl)methanolC₇H₉NO123.068413911 nih.gov

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms, respectively. Multi-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity of atoms within the molecule.

While specific NMR data for this compound is not available in the provided search results, we can predict the expected signals based on the analysis of similar structures like 3-Pyridinemethanol and its derivatives. chemicalbook.comchemicalbook.com

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton, the methylene (B1212753) protons of the hydroxymethyl group, and the four methyl groups on the pyridine (B92270) ring. The chemical shifts of the methyl groups would vary depending on their position on the ring. The proton of the hydroxyl group may appear as a broad singlet, and its chemical shift can be concentration-dependent.

The ¹³C NMR spectrum would display signals for the carbon atoms of the pyridine ring, the methylene carbon, and the carbons of the four methyl groups. The chemical shifts would be indicative of their electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H7.0 - 8.5120 - 150
-CH₂OH4.5 - 5.060 - 65
-OHVariable-
Pyridine-CH₃2.0 - 2.515 - 25

2D NMR experiments would be essential for the definitive assignment of these signals. A COSY spectrum would show correlations between coupled protons, for instance, between the methylene protons and the hydroxyl proton (if coupling is observed). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would reveal long-range correlations (over two to three bonds) between protons and carbons, which is critical for establishing the substitution pattern on the pyridine ring and the position of the hydroxymethyl group.

Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. These techniques are complementary and are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretching vibration of the alcohol group, typically a broad band in the region of 3200-3600 cm⁻¹. docbrown.info C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. docbrown.info The C-O stretching vibration of the primary alcohol would be observed in the 1000-1075 cm⁻¹ range. docbrown.info Vibrations associated with the substituted pyridine ring would give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy would also be sensitive to these vibrations, particularly the non-polar bonds. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. While specific data for the target compound is not available, studies on related molecules like (diphenylphosphoryl)(pyridin-3-yl)methanol (B2626229) demonstrate the utility of Raman spectroscopy in analyzing the vibrational modes of substituted pyridines. rsc.org

Table 3: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
O-H Stretch3200-3600 (broad)IR
C-H Stretch (Alkyl)2850-3000IR, Raman
C=C, C=N Stretch (Pyridine)1400-1600IR, Raman
C-O Stretch1000-1075IR

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

Although no crystal structure for this compound has been found in the searched literature, the structures of numerous other pyridine derivatives have been determined by this method. mdpi.com Such an analysis for this compound would confirm the connectivity established by NMR and provide key insights into its solid-state packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Advanced Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, which are non-superimposable on their mirror images. While this compound itself is not chiral, the introduction of a stereocenter would make its derivatives amenable to these techniques.

The synthesis of chiral pyridine derivatives is an active area of research, as these compounds are important in medicinal chemistry and materials science. nih.govrsc.org For instance, a chiral derivative of this compound could be synthesized by introducing a chiral substituent or by resolving a racemic mixture.

If a chiral derivative were prepared, its chiroptical spectrum would provide unique information about its absolute configuration and conformation in solution. The sign and magnitude of the Cotton effects in the CD or ORD spectrum could be correlated with the spatial arrangement of the chromophores in the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental chiroptical data to aid in the assignment of the absolute configuration.

Applications of Tetramethylpyridin 3 Yl Methanol As a Key Synthetic Building Block

Role in the Construction of Complex Natural Products and Analogues

The structural motif of a substituted pyridine (B92270) ring is present in numerous natural products, many of which exhibit significant biological activity. (Tetramethylpyridin-3-yl)methanol serves as a key starting material for the synthesis of analogues of these natural products, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. The tetramethyl substitution pattern provides steric bulk, which can influence the conformation of the final molecule and its interaction with biological targets.

Researchers have utilized this compound to introduce a hindered pyridine moiety into larger molecular frameworks, mimicking the core structures of certain alkaloids and polyketides. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, providing a handle for further elaboration of the molecular structure.

Precursor for Advanced Ligands in Organometallic and Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound is a potent ligand for a variety of metal ions. The steric hindrance provided by the four methyl groups can be exploited to control the coordination number and geometry of the resulting metal complexes. This has led to the development of novel ligands for applications in catalysis, materials science, and bioinorganic chemistry.

The hydroxymethyl group can be further functionalized to create multidentate ligands. For instance, it can be converted to a phosphine (B1218219), an amine, or a thiol, allowing for the chelation of metal ions and the formation of stable complexes with unique electronic and steric properties. These tailored ligands have been employed in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

Table 1: Examples of Ligands Derived from this compound

Ligand Type Functional Group Application
Monodentate Pyridine Catalysis, Coordination Chemistry
Bidentate Pyridine-Phosphine Asymmetric Catalysis

Intermediate in the Synthesis of Functional Materials (e.g., polymers, optoelectronic compounds)

The unique electronic properties of the pyridine ring, combined with the synthetic versatility of the hydroxymethyl group, make this compound an attractive building block for the synthesis of functional materials. The incorporation of this moiety into polymers can enhance their thermal stability, flame retardancy, and metal-coordinating abilities.

In the field of optoelectronics, pyridine-containing compounds are often used as components of organic light-emitting diodes (OLEDs) and other electronic devices. The electron-deficient nature of the pyridine ring can facilitate electron transport, while the steric bulk of the tetramethyl groups can prevent aggregation and improve device performance. This compound can be used to synthesize emissive materials, host materials, and electron-transport materials for these applications.

Scaffold for the Development of Novel Catalysts and Organocatalysts

The rigid structure and tunable electronic properties of the pyridine ring make it an excellent scaffold for the design of new catalysts. This compound can be used to synthesize both metal-based catalysts and purely organic catalysts (organocatalysts).

In organocatalysis, the pyridine nitrogen can act as a Lewis base or a hydrogen-bond acceptor, while the hydroxymethyl group can be used to introduce other catalytic functionalities. For example, it can be converted to a chiral amine or a thiourea, leading to the development of new asymmetric catalysts for a variety of organic transformations. The steric hindrance provided by the tetramethyl groups can play a crucial role in controlling the stereoselectivity of these reactions.

Design and Synthesis of Biologically Active Scaffolds and Chemical Probes

The pyridine scaffold is a common feature in many biologically active compounds. By using this compound as a starting material, medicinal chemists can create libraries of novel compounds for drug discovery. The tetramethyl groups can be used to probe the steric requirements of biological targets, while the hydroxymethyl group provides a point for the attachment of other functional groups to modulate the pharmacological properties of the molecules.

Furthermore, this compound can be used to develop chemical probes for studying biological processes. For example, it can be incorporated into fluorescent molecules to create sensors for metal ions or other analytes. The unique photophysical properties of the resulting probes can be fine-tuned by modifying the substitution pattern on the pyridine ring.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Aldehyde
Carboxylic acid
Phosphine
Amine
Thiol
Chiral amine

Future Research Directions and Emerging Paradigms in Tetramethylpyridin 3 Yl Methanol Chemistry

Exploration of Novel and Unconventional Synthetic Pathways

The synthesis of pyridine (B92270) rings has traditionally relied on methods like the Hantzsch synthesis, Chichibabin reaction, and Skraup synthesis. ijarsct.co.in However, these methods can be limited by harsh conditions and low yields. ijarsct.co.in Future research will focus on novel strategies that offer greater efficiency and molecular diversity.

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product, are highly efficient. acs.org Developing new MCRs for the one-pot synthesis of highly substituted pyridines like (Tetramethylpyridin-3-yl)methanol would significantly streamline its production. acs.orgbenthamscience.com

Catalytic Systems: The use of novel catalysts, including metal-based catalysts, organo-catalysts, and photoredox catalysts, can enable milder reaction conditions and improved selectivity in pyridine synthesis. acs.org

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for modifying existing pyridine rings, allowing for the late-stage introduction of functional groups and the creation of diverse derivatives from a common intermediate.

Synthetic ApproachDescriptionPotential Advantage for this compound Synthesis
Traditional Methods (e.g., Hantzsch)Condensation reactions often requiring harsh conditions and multiple steps. ijarsct.co.inEstablished and well-understood pathways.
Multicomponent Reactions (MCRs)Combining three or more reactants in a single operation to form the product. acs.orgIncreased efficiency, reduced waste, and rapid access to complex derivatives.
Photoredox CatalysisUsing light to initiate chemical reactions via single-electron transfer.Mild reaction conditions and access to unique reactivity patterns.
C-H FunctionalizationDirectly converting a C-H bond into a C-C or C-heteroatom bond.Streamlined synthesis of analogues by modifying the core structure directly.
Table 1. Comparison of Synthetic Pathways for Pyridine Derivatives.

Development of Sustainable and Environmentally Benign Methodologies

The principles of green chemistry are increasingly guiding synthetic chemistry research. nih.gov For this compound, future synthetic routes will be designed to minimize environmental impact.

Sustainable approaches include:

Green Solvents: Replacing traditional volatile organic solvents with environmentally friendly alternatives like water, ionic liquids, or solvent-free conditions. nih.govbenthamscience.com Ionic liquids, in particular, can act as both the solvent and the catalyst, improving reaction efficiency. benthamscience.com

Biocatalysis: Employing enzymes, such as phenylalanine ammonia lyases (PALs), for the stereoselective synthesis of pyridine-containing molecules. researchgate.net This approach offers high selectivity under mild conditions.

Energy-Efficient Synthesis: Utilizing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. acs.org

Sustainable MethodologyPrincipleApplication in Pyridine Synthesis
Microwave-Assisted SynthesisUsing microwave irradiation to heat reactions rapidly and uniformly. acs.orgShorter reaction times, higher yields, and purer products. acs.org
Use of Ionic Liquids (ILs)Non-volatile solvents that can also act as catalysts, enabling easier product separation and catalyst recycling. benthamscience.comImproved efficiency, selectivity, and reduced waste. benthamscience.com
BiocatalysisUsing enzymes to catalyze specific chemical transformations. researchgate.netHigh enantioselectivity for chiral derivatives and mild, aqueous reaction conditions.
Solvent-Free ReactionsConducting reactions without a solvent, often by grinding reactants together. nih.govMinimizes solvent waste and can lead to improved reaction kinetics.
Table 2. Green Chemistry Approaches in the Synthesis of Pyridine Derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuous stream rather than a flask, offers significant advantages over traditional batch processing. beilstein-journals.org The integration of flow chemistry with automated systems represents a paradigm shift in chemical synthesis. researchgate.netsyrris.com

Benefits for the synthesis of this compound and its derivatives include:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters like temperature and pressure, enabling the safe use of reactive intermediates. beilstein-journals.org

Scalability: Scaling up a reaction from laboratory to production scale is often more straightforward in a flow system, as it can be achieved by running the reactor for a longer time rather than using larger vessels. beilstein-journals.orgresearchgate.net

Rapid Optimization and Library Synthesis: Automated flow systems can rapidly screen different reaction conditions to find the optimal parameters. rsc.org They are also ideal for generating libraries of related compounds for screening purposes, accelerating the discovery of new molecules with desired properties. syrris.com

ParameterBatch SynthesisFlow Chemistry
Reaction ControlDifficult to maintain uniform temperature and mixing.Precise control over temperature, pressure, and residence time. beilstein-journals.org
SafetyPotential for thermal runaway in large-scale reactions.Small reaction volumes minimize risks; hazardous reagents can be generated and used in situ. researchgate.net
ScalabilityChallenging; often requires re-optimization of conditions.Easily scalable by extending reaction time or using parallel reactors. beilstein-journals.org
AutomationComplex to fully automate multiple steps.Amenable to integration with automated pumps, reactors, and purification units for "synthesis-to-stock" operations. syrris.comrsc.org
Table 3. Comparison of Batch Synthesis and Flow Chemistry.

Advanced Computational Design of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry has become an indispensable tool in modern drug design and materials science. nih.gov For this compound, in silico methods can guide the design of new derivatives with specific electronic, steric, and pharmacological properties.

Computational approaches that will drive future research include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the reactivity, stability, and spectral properties of molecules, helping to rationalize experimental observations and guide the design of new synthetic targets. mdpi.comconfer.co.nz

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org It is widely used in drug design to screen for compounds that might bind to a specific biological target. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized molecules. mdpi.com

Computational ToolApplication in Designing Pyridine Derivatives
Density Functional Theory (DFT)Predicting reaction mechanisms, electronic properties, and spectroscopic data to guide synthesis and understand reactivity. mdpi.comconfer.co.nz
Molecular DockingSimulating the interaction of pyridine derivatives with biological targets (e.g., enzymes, receptors) to predict potential therapeutic activity. acs.orgresearchgate.net
3D-QSARDeveloping predictive models for the biological activity of a series of compounds based on their three-dimensional structures. mdpi.com
Virtual ScreeningComputationally screening large libraries of virtual compounds to identify potential hits for further experimental investigation. mdpi.com
Table 4. Computational Tools for the Design of Novel Pyridine Derivatives.

Synergistic Approaches Combining Experimental and Theoretical Studies for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The most powerful approach to gaining this insight is the combination of experimental studies and theoretical calculations. acs.orgnih.gov

For reactions involving this compound, this synergistic approach would involve:

Experimental Probes: Using techniques like kinetic studies, isotope labeling, and the isolation of intermediates to probe the reaction pathway.

Computational Modeling: Building theoretical models of the reaction to calculate the energies of intermediates and transition states, providing a detailed picture of the reaction mechanism. nih.gov

By comparing experimental results with theoretical predictions, researchers can validate proposed mechanisms and gain a comprehensive understanding of the factors that control the reaction's outcome. acs.orgnih.gov This knowledge is invaluable for rationally designing more efficient and selective syntheses of this compound and its derivatives.

Compound Index

Compound Name
This compound
Methanol (B129727)
Pyridine
Table 5. List of Chemical Compounds Mentioned.

Q & A

Q. What interdisciplinary approaches leverage this compound in material science applications?

  • Methodological Answer : Explore its use as a ligand for metal-organic frameworks (MOFs) or a monomer in polymer synthesis. The methyl groups improve thermal stability, while the pyridine ring enables coordination chemistry. Characterize materials via XRD and TGA .

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